![molecular formula C7H4ClN3S B1455502 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione CAS No. 91996-76-8](/img/structure/B1455502.png)
2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione
Overview
Description
Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their potential medicinal properties . They are part of a larger group of compounds known as pyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines often involves reactions with amines and other nitrogen-containing compounds . The specific synthesis pathway can vary depending on the desired substituents on the pyrimidine ring .Molecular Structure Analysis
Pyrido[2,3-d]pyrimidines have a fused ring structure consisting of a pyridine ring and a pyrimidine ring . The exact structure can vary depending on the substituents attached to the rings .Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidines can undergo a variety of chemical reactions, including substitutions and additions . The reactivity of these compounds can be influenced by the substituents on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary widely depending on their specific structure . Factors such as polarity, solubility, and stability can be influenced by the substituents on the rings .Scientific Research Applications
Anticancer Research
2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione: has shown potential in anticancer research due to its ability to inhibit certain kinases involved in cell proliferation . It’s particularly noteworthy in the synthesis of compounds like API-1 , which is a promising antiproliferative agent .
Antimicrobial Activity
This compound has been associated with antimicrobial properties, making it a candidate for developing new antibiotics that target resistant strains of bacteria .
Anti-Inflammatory and Analgesic Applications
The anti-inflammatory and analgesic activities of derivatives of this compound make it a valuable resource for the development of new pain relief medications .
Hypotensive Effects
Research has indicated that 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione derivatives can exhibit hypotensive effects, which could be beneficial in treating high blood pressure .
Antihistaminic Properties
The antihistaminic activities of this compound suggest its use in allergy treatment, providing relief from allergic reactions .
Tyrosine Kinase Inhibition
Derivatives of 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione have been found to inhibit tyrosine kinases, which are crucial in the signaling pathways of cancer cells. This makes it a significant molecule in cancer therapy research .
Cyclin-Dependent Kinase (CDK) Inhibition
The compound has applications in inhibiting CDKs, which are important in cell cycle regulation. This is particularly relevant in the study of cell growth and cancer .
Antiviral Research
There’s evidence to suggest that derivatives of 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione have antiviral properties, making them useful in the study of treatments for viral infections .
Mechanism of Action
While the mechanism of action can vary depending on the specific compound and its biological target, many pyrido[2,3-d]pyrimidines have been studied for their potential as kinase inhibitors . Kinases are enzymes that play key roles in signal transduction pathways in cells, and inhibiting these enzymes can have therapeutic effects .
Future Directions
properties
IUPAC Name |
2-chloro-1H-pyrido[2,3-d]pyrimidine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-7-10-5-4(6(12)11-7)2-1-3-9-5/h1-3H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKAUWMAMJUALO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=NC2=S)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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